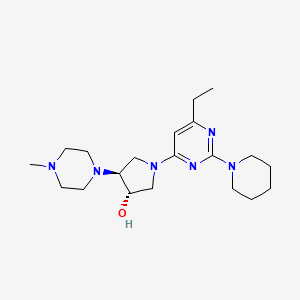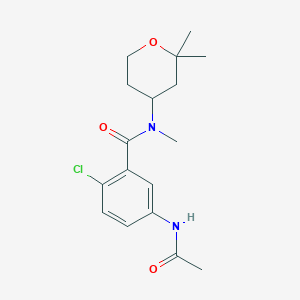
N-(2-hydroxy-3-methoxypropyl)-1H-indole-5-carboxamide
Descripción general
Descripción
N-(2-hydroxy-3-methoxypropyl)-1H-indole-5-carboxamide, also known as 5-IT or 5-iodo-2-aminoindane, is a synthetic compound that belongs to the class of indole-based designer drugs. It was first synthesized by David E. Nichols in the early 1990s, and its psychoactive properties were later discovered by Alexander Shulgin.
Mecanismo De Acción
The mechanism of action of N-(2-hydroxy-3-methoxypropyl)-1H-indole-5-carboxamide involves its interaction with serotonin transporters in the brain. It binds to these transporters and causes them to release large amounts of serotonin into the synaptic cleft, leading to increased serotonin signaling. This results in a range of physiological and psychological effects, including increased mood, empathy, and sociability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-hydroxy-3-methoxypropyl)-1H-indole-5-carboxamide are similar to those of other serotonin releasing agents. It has been found to increase levels of serotonin, dopamine, and norepinephrine in the brain, leading to increased mood, energy, and alertness. It has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and muscle tension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-hydroxy-3-methoxypropyl)-1H-indole-5-carboxamide in lab experiments is its potency and selectivity for serotonin transporters. This makes it a valuable tool for studying the role of serotonin in the brain and its effects on behavior. However, one limitation is its potential for abuse and misuse, as it is a psychoactive drug with potential side effects.
Direcciones Futuras
There are several future directions for research on N-(2-hydroxy-3-methoxypropyl)-1H-indole-5-carboxamide and other serotonin releasing agents. One area of interest is their potential therapeutic applications, particularly for treating mood disorders such as depression and anxiety. Another area of interest is their potential as tools for studying the neural mechanisms underlying social behavior and empathy. Further research is needed to fully understand the effects and potential applications of these compounds.
Aplicaciones Científicas De Investigación
N-(2-hydroxy-3-methoxypropyl)-1H-indole-5-carboxamide has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent serotonin releasing agent, similar to other drugs such as MDMA and MDA. This makes it a valuable tool for studying the role of serotonin in the brain and its effects on behavior.
Propiedades
IUPAC Name |
N-(2-hydroxy-3-methoxypropyl)-1H-indole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-18-8-11(16)7-15-13(17)10-2-3-12-9(6-10)4-5-14-12/h2-6,11,14,16H,7-8H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGLEDBMFDDUDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CNC(=O)C1=CC2=C(C=C1)NC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-methoxypropyl)-1H-indole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1'-isopropyl-3-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)carbonyl]-1,4'-bipiperidine](/img/structure/B3814562.png)
![N-[(1-hydroxycyclohexyl)methyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3814568.png)
![1-(2-furylmethyl)-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]piperidine-4-carboxamide](/img/structure/B3814585.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B3814586.png)

![1-[(4-methylphenyl)sulfonyl]-4-[(3-methyl-1H-pyrazol-4-yl)carbonyl]piperazine](/img/structure/B3814596.png)

![N-butyl-7-(3-methoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B3814609.png)
![2,5-dichloro-N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]benzenesulfonamide](/img/structure/B3814616.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide](/img/structure/B3814622.png)
![2-[4-({2-[2-(1H-imidazol-1-yl)ethyl]piperidin-1-yl}carbonyl)-5-methyl-1H-pyrazol-1-yl]pyridine](/img/structure/B3814630.png)
![ethyl 4-{[2-(mesityloxy)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B3814649.png)
![({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)(3-methoxybenzyl)methylamine](/img/structure/B3814656.png)
